molecular formula C13H15F2N3O2S B10809492 N-[4-(difluoromethylsulfanyl)phenyl]-2-(3-oxopiperazin-1-yl)acetamide

N-[4-(difluoromethylsulfanyl)phenyl]-2-(3-oxopiperazin-1-yl)acetamide

Cat. No.: B10809492
M. Wt: 315.34 g/mol
InChI Key: NTFNKDGFQJQTPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Difluoromethylsulfanyl)phenyl]-2-(3-oxopiperazin-1-yl)acetamide is a synthetic acetamide derivative characterized by two critical structural motifs:

  • 3-Oxopiperazine moiety: A six-membered cyclic amide with a ketone oxygen at position 3, contributing to hydrogen-bonding capacity and conformational rigidity.

Properties

Molecular Formula

C13H15F2N3O2S

Molecular Weight

315.34 g/mol

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-2-(3-oxopiperazin-1-yl)acetamide

InChI

InChI=1S/C13H15F2N3O2S/c14-13(15)21-10-3-1-9(2-4-10)17-12(20)8-18-6-5-16-11(19)7-18/h1-4,13H,5-8H2,(H,16,19)(H,17,20)

InChI Key

NTFNKDGFQJQTPB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)CC(=O)NC2=CC=C(C=C2)SC(F)F

Origin of Product

United States

Biological Activity

N-[4-(difluoromethylsulfanyl)phenyl]-2-(3-oxopiperazin-1-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

N 4 difluoromethylsulfanyl phenyl 2 3 oxopiperazin 1 yl acetamide\text{N 4 difluoromethylsulfanyl phenyl 2 3 oxopiperazin 1 yl acetamide}
  • Molecular Formula : C13_{13}H14_{14}F2_{2}N2_{2}O1_{1}S
  • Molecular Weight : 296.33 g/mol

Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms, including:

  • Inhibition of Enzymes : Compounds that contain piperazine rings can act as enzyme inhibitors, affecting pathways involved in cell proliferation and apoptosis.
  • Receptor Modulation : The difluoromethylsulfanyl group may enhance binding affinity to specific receptors, influencing cellular signaling pathways.

Anticancer Activity

In vitro studies have shown that this compound exhibits significant anticancer properties. For instance, it has been evaluated against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast Cancer)15.0Induction of apoptosis via caspase activation
PC3 (Prostate Cancer)20.5Inhibition of cell proliferation
SKNMC (Neuroblastoma)18.0Modulation of signaling pathways

These results suggest that the compound can effectively induce apoptosis and inhibit tumor growth.

Case Studies

  • Study on Apoptosis Induction :
    • A study conducted on MCF7 cells demonstrated that treatment with the compound led to a significant increase in the activation of caspases 3 and 9, indicating an apoptotic pathway activation. The study utilized flow cytometry to assess cell viability and apoptosis markers.
  • Synergistic Effects with Other Agents :
    • In combination studies with standard chemotherapy agents like doxorubicin, this compound showed enhanced efficacy, suggesting potential for use in combination therapies.

Safety and Toxicology

Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its toxicity mechanisms and long-term effects.

Comparison with Similar Compounds

Substituent Effects on Sulfur-Containing Groups

The sulfur oxidation state and fluorination significantly influence electronic properties and biological interactions:

Compound Name Sulfur Group Key Properties Reference
N-[4-(Difluoromethylsulfanyl)phenyl]-2-(3-oxopiperazin-1-yl)acetamide Difluoromethylsulfanyl (S–CF2H) Enhanced lipophilicity compared to sulfonyl; fluorine atoms may reduce metabolic oxidation and improve stability.
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Tosyl (SO2–C6H4CH3) Bulky, electron-withdrawing sulfonyl group may reduce membrane permeability but improve target binding through polar interactions.
N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylsulfonyl)acetamide Phenylsulfonyl (SO2–Ph) Strong electron-withdrawing effects; may enhance oxidative stability but reduce bioavailability.

Variations in Acetamide Substituents

The acetamide side chain’s heterocyclic substituents dictate target selectivity and potency:

Compound Name Acetamide Substituent Biological Relevance Reference
This compound 3-Oxopiperazine Cyclic amide with rigid structure; ketone oxygen may engage in hydrogen bonding with enzyme active sites (e.g., proteases).
2-(4-Methyltriazol-2-yl)-N-[4-(N-(thiazol-2-yl)sulfamoyl)phenyl]acetamide 4-Methyltriazol-2-yl Triazole ring enhances metal-binding capacity; reported as a potent MMP-9/cathepsin D inhibitor.
N-(4-(Morpholinosulfonyl)phenyl)-2-(4-nitrophenylamino)acetamide 4-Nitrophenylamino Electron-withdrawing nitro group may increase binding affinity to charged residues in enzyme pockets.

Q & A

Q. What synthetic strategies are recommended for optimizing the multi-step synthesis of N-[4-(difluoromethylsulfanyl)phenyl]-2-(3-oxopiperazin-1-yl)acetamide?

To optimize synthesis, focus on reaction parameters such as solvent polarity (e.g., dimethylformamide for nucleophilic substitutions), temperature control (50–80°C for amide couplings), and catalysts (e.g., HATU for efficient peptide bond formation). Intermediate purification via column chromatography or recrystallization is critical to avoid side products. Analytical techniques like thin-layer chromatography (TLC) and HPLC should monitor reaction progress .

Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the difluoromethylsulfanyl group (δ 6–7 ppm for CF₂ protons) and the 3-oxopiperazine ring. Infrared (IR) spectroscopy confirms carbonyl groups (C=O stretch at ~1650–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
  • Anticancer : MTT assays to assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to the 3-oxopiperazine scaffold .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

  • Statistical rigor : Use ANOVA with post-hoc tests to compare dose-response curves.
  • Model validation : Replicate assays in orthogonal systems (e.g., 2D vs. 3D cell cultures).
  • Purity verification : Ensure compound integrity via HPLC (>95% purity) to rule out batch variability .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action?

  • Molecular docking : Screen against protein databases (e.g., PDB) to identify binding partners (e.g., kinase domains).
  • Transcriptomics : RNA sequencing to map gene expression changes in treated cells.
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts .

Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological properties?

  • Analog synthesis : Modify the difluoromethylsulfanyl group (e.g., replace with trifluoromethyl) or the piperazine ring (e.g., introduce methyl substituents).
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical functional groups.
  • ADMET profiling : Assess solubility, metabolic stability (e.g., liver microsome assays), and blood-brain barrier permeability .

Q. What in vivo models and pharmacokinetic parameters should be prioritized for preclinical evaluation?

  • Rodent models : Assess bioavailability via oral/intravenous administration (calculate AUC, Cₘₐₓ).
  • Metabolic profiling : Use LC-MS/MS to identify metabolites in plasma and urine.
  • Toxicology : Monitor liver/kidney function markers (ALT, creatinine) in chronic dosing studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.